Avadomide

Drug Discovery Hematologic Malignancies Immunomodulation

Lenalidomide-resistant hematologic malignancy models require validated cereblon modulators with confirmed target engagement. Avadomide (CC-122) addresses this gap as a non-phthalimide CELMoD with quantifiable potency advantages over first-generation IMiDs. • 10-fold greater anti-proliferative potency vs. lenalidomide in DLBCL and MM models • Retains 13-22% proliferation reduction in lenalidomide/dexamethasone dual-resistant MM (vs. 3-7% for lenalidomide) • ≥3-fold lower CXCL13 induction vs. lenalidomide in CLL models-critical for tumor flare studies Supplied with rigorous QC (≥98% HPLC) and comprehensive CoA documentation to ensure reproducible results across independent laboratories.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 1015474-32-4
Cat. No. B1662804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvadomide
CAS1015474-32-4
Synonyms3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
CC-122
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N
InChIInChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)
InChIKeyRSNPAKAFCAAMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Avadomide (CC-122) CAS 1015474-32-4: Potent Cereblon Modulator with Differentiated Activity in B-Cell Malignancies


Avadomide (CC-122; CAS 1015474-32-4) is a novel, small-molecule cereblon (CRBN) E3 ubiquitin ligase modulator (CELMoD) [1]. As a non-phthalimide analog of lenalidomide and pomalidomide, avadomide binds to cereblon and promotes the selective ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [2]. This mechanism of action underlies its potent anti-proliferative, immunomodulatory, and anti-angiogenic activities in hematologic malignancies, particularly diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM) [3]. Avadomide has been evaluated in multiple phase I clinical trials, including a first-in-human study (NCT01421524) and a Japanese phase I study (NCT02358980), and has demonstrated clinical activity in relapsed/refractory non-Hodgkin lymphoma (NHL) and MM [4].

Why Avadomide Cannot Be Substituted by Lenalidomide or Pomalidomide in B-Cell Malignancy Models


Although lenalidomide, pomalidomide, and avadomide all target cereblon to degrade IKZF1/IKZF3, their pharmacological profiles are not interchangeable. Avadomide exhibits a distinct biochemical signature: it achieves IKZF1/IKZF3 degradation with 10-fold greater anti-proliferative potency and 100-fold greater anti-angiogenic activity compared to lenalidomide in preclinical models [1]. Furthermore, avadomide retains robust activity in lenalidomide-resistant and lenalidomide/dexamethasone-dual-resistant multiple myeloma cell lines, where lenalidomide and pomalidomide show markedly reduced efficacy [2]. In chronic lymphocytic leukemia (CLL) models, avadomide demonstrates a differentiated immune activation profile with significantly lower induction of CXCL13—a B-cell chemoattractant implicated in tumor flare—compared to lenalidomide [3]. These quantitative differences in potency, resistance profile, and immune modulation underscore that avadomide is not a simple analog but a functionally distinct cereblon modulator that may succeed where first-generation IMiDs fail [4].

Quantitative Evidence of Avadomide Differentiation from Lenalidomide and Pomalidomide


Avadomide Exhibits 10- to 100-Fold Greater In Vitro Potency Compared to Lenalidomide

In a direct preclinical comparison, avadomide (CC-122) demonstrates 10-fold greater anti-proliferative activity against B-lineage cells, 100-fold greater anti-angiogenic activity, and 10-fold greater immunomodulatory effects compared to lenalidomide [1]. These potency differences were established in standardized cell-based assays measuring B-cell proliferation, endothelial cell tube formation, and T-cell activation, respectively.

Drug Discovery Hematologic Malignancies Immunomodulation

Avadomide Retains Potent Anti-Proliferative Activity in Lenalidomide-Resistant Multiple Myeloma Models

In a panel of 57 multiple myeloma cell lines with varying lenalidomide sensitivity, avadomide (CC-122) achieved significantly greater reduction in proliferation compared to lenalidomide. In lenalidomide-sensitive (LS) cells, avadomide reduced proliferation AUC by 53% vs. 34% for lenalidomide (p<0.01). In intrinsically lenalidomide-resistant (ILR) cells, avadomide achieved 22% reduction vs. 3% for lenalidomide (p<0.05). In acquired lenalidomide-resistant (ALR) cells, the reduction was 21% vs. 7% (p<0.01), and in dual-resistant (ALDR) cells, 13% vs. 3% (p<0.05) [1].

Multiple Myeloma Drug Resistance Preclinical Models

Avadomide Induces Superior Apoptosis in Lenalidomide-Resistant Myeloma Cells

Avadomide at 1 μM induced >2-fold greater apoptosis compared to lenalidomide at 10 μM across a panel of 57 MM cell lines, including lenalidomide-sensitive, intrinsically resistant, acquired resistant, and dual-resistant subtypes (p<0.01) [1]. This was measured by flow cytometry using Annexin V+/ToPro3+ staining. Additionally, avadomide achieved 50% maximal reduction of Ikaros and Aiolos proteins faster (2.7-4 hours) than lenalidomide (3.2-8.5 hours) at a 10-fold lower concentration [1].

Multiple Myeloma Apoptosis Drug Resistance

Avadomide Elicits a Differentiated Immune Activation Profile with Reduced CXCL13 Induction vs. Lenalidomide

In primary CLL T cells, avadomide induced 7.2% greater CD86 expression (a marker of immune activation) compared to lenalidomide at physiologically relevant doses (p=0.0026, N=12) [1]. Microarray analysis of activated CLL T cells revealed a critical difference: lenalidomide (1 μM) increased CXCL13 expression ≥3-fold compared to avadomide (0.1-1 μM) (N=3, p<0.0001) [1]. CXCL13 is a B-cell chemoattractant implicated in the tumor flare reaction observed with lenalidomide in CLL [1].

Chronic Lymphocytic Leukemia Immunomodulation Tumor Flare

Avadomide Demonstrates Clinically Meaningful Single-Agent Activity in Relapsed/Refractory DLBCL

In a phase I dose-expansion study (CC-122-DLBCL-001) of avadomide monotherapy in 84 patients with relapsed/refractory de novo DLBCL or transformed lymphoma, the overall response rate (ORR) was 29.8% (25/84), with a complete response (CR) rate of 9.5% (8/84) [1]. In a separate Japanese phase I study (NCT02358980), avadomide achieved an ORR of 54% (7/13) in patients with NHL, including four complete responses and three partial responses [2].

Diffuse Large B-Cell Lymphoma Phase I Clinical Trial Monotherapy

Recommended Scientific and Preclinical Applications for Avadomide Based on Quantitative Evidence


Preclinical Evaluation of Cereblon Modulators in Lenalidomide-Resistant Multiple Myeloma Models

Avadomide serves as a critical tool compound for investigating cereblon-dependent degradation in lenalidomide-resistant settings. Its demonstrated activity in ILR, ALR, and ALDR MM cell lines (22%, 21%, and 13% proliferation reduction, respectively, vs. 3-7% for lenalidomide) makes it an ideal positive control for validating new resistance models and screening next-generation CELMoDs [1]. Researchers should utilize avadomide at 1 μM to benchmark apoptosis induction (>2-fold over lenalidomide) and IKZF1/3 degradation kinetics (T1/2 2.7-4 hours).

Investigating Tumor Flare Mitigation in Chronic Lymphocytic Leukemia Models

For studies focused on immune modulation in CLL, avadomide provides a unique pharmacological profile: it induces 7.2% greater CD86 expression than lenalidomide while suppressing CXCL13 induction by ≥3-fold [2]. This differentiation is critical for researchers exploring cereblon-targeting strategies in CLL, where lenalidomide's clinical utility is limited by tumor flare. Avadomide should be used as a comparator to dissect the transcriptional programs underlying tumor flare and to identify biomarkers predictive of inflammatory adverse events.

Pharmacokinetic and Drug-Drug Interaction Studies with CYP3A/CYP1A2 Modulators

Avadomide's well-characterized PK profile (half-life 7.7-27.9 hours) and defined metabolic pathways (CYP3A and CYP1A2) make it a valuable probe for studying cereblon modulator disposition [3]. Researchers designing combination regimens should note that coadministration with strong CYP1A2 inhibitors (e.g., fluvoxamine) increases avadomide AUC∞ by 154.81%, while strong CYP3A4 inducers (e.g., rifampin) reduce exposure [3]. These data are essential for planning preclinical toxicology and efficacy studies requiring precise exposure control.

Benchmarking Novel CELMoDs in DLBCL Xenograft Models

Avadomide inhibits tumor growth in both ABC- and GCB-DLBCL xenograft models, with activity correlated to IKZF1/IKZF3 degradation in vivo [4]. Its 10- to 100-fold potency advantage over lenalidomide in vitro provides a rigorous benchmark for evaluating new cereblon-targeting agents. Investigators should include avadomide as a reference compound when assessing tumor growth inhibition, pharmacodynamic modulation of IKZF1/IKZF3, and immune cell infiltration in DLBCL xenograft studies.

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